molecular formula C12H23ClO2 B1361533 Decyl 2-chloroacetate CAS No. 6974-05-6

Decyl 2-chloroacetate

Cat. No.: B1361533
CAS No.: 6974-05-6
M. Wt: 234.76 g/mol
InChI Key: WLAYVQKPZABXSY-UHFFFAOYSA-N
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Description

Decyl 2-chloroacetate is an organic compound with the molecular formula C12H23ClO2. It is a member of the chloroacetate family, characterized by the presence of a chloroacetate group attached to a decyl chain. This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Decyl 2-chloroacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases results in the formation of decanol and chloroacetic acid. This reaction is crucial in understanding the metabolic pathways and the biochemical behavior of this compound .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain esterases, resulting in the accumulation of ester substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and neurotoxicity in animal studies. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by esterases to produce decanol and chloroacetic acid. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with metabolic enzymes is essential for understanding its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, leading to its distribution in various tissues and organs .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing cellular metabolism and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl 2-chloroacetate can be synthesized through the esterification of decanol with chloroacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of decanol and chloroacetic acid into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature to promote esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Decyl 2-chloroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Hydrolysis: In the presence of water and a base, this compound can undergo hydrolysis to yield decanol and chloroacetic acid.

    Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in an organic solvent, such as dichloromethane, under mild conditions.

    Hydrolysis: This reaction is often performed using aqueous sodium hydroxide or potassium hydroxide solutions.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.

Major Products Formed

    Substitution Reactions: The major products are the substituted esters, where the chloro group is replaced by the nucleophile.

    Hydrolysis: The primary products are decanol and chloroacetic acid.

    Reduction: The main product is decanol, resulting from the reduction of the ester group.

Scientific Research Applications

Decyl 2-chloroacetate is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the decyl ester group into target molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

    Medicine: Research on this compound includes its potential use in drug development and as a model compound for studying ester hydrolysis in biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

Decyl 2-chloroacetate exerts its effects primarily through its ability to undergo nucleophilic substitution reactions. The chloro group in the compound is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it useful in modifying biological molecules and studying enzyme-catalyzed reactions. The ester group in this compound can also be hydrolyzed by esterases, releasing decanol and chloroacetic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Octyl 2-chloroacetate
  • Propyl 2-chloroacetate
  • Isoamyl 2-chloroacetate
  • Furfuryl 2-chloroacetate
  • Butyl 2-chloroacetate

Uniqueness

Decyl 2-chloroacetate is unique due to its longer decyl chain, which imparts different physical and chemical properties compared to shorter-chain chloroacetates. The longer chain length affects the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications that shorter-chain analogs may not be able to fulfill.

Properties

IUPAC Name

decyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAYVQKPZABXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281788
Record name decyl 2-chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-05-6
Record name NSC23052
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name decyl 2-chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Decyl 2-chloroacetate in the synthesis of Ethonium?

A1: this compound serves as a crucial intermediate in the three-stage synthesis of Ethonium []. The researchers investigated and optimized the preparation of this compound to improve the overall yield of the final drug product.

Q2: Can you provide details on the optimized synthesis of this compound mentioned in the paper?

A2: Unfortunately, while the abstract mentions that the stage for preparation of this compound was investigated and optimal conditions were determined, the specific details of this optimization are not provided in the abstract []. A full-text analysis would be necessary to gain insights into the reaction conditions, reagents, and yields achieved.

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